Z-FA-fluoromethyl ketone
Overview
Description
This compound selectively inhibits effector caspases 2, 3, 6, and 7, but not caspases 8 and 10 . It has been shown to block the production of interleukin-1 alpha, interleukin-1 beta, and tumor necrosis factor alpha induced by lipopolysaccharides in macrophages by inhibiting nuclear factor kappa B pathways .
Preparation Methods
The synthesis of Z-FA-fluoromethyl ketone involves the preparation of a peptidyl fluoromethyl ketone. The synthetic route typically includes the following steps:
Formation of the peptide backbone: The peptide backbone is synthesized using standard solid-phase peptide synthesis techniques.
Introduction of the fluoromethyl ketone group: The fluoromethyl ketone group is introduced through a reaction with a fluoromethyl ketone derivative.
Purification: The final product is purified using high-performance liquid chromatography to ensure the desired purity and quality.
For industrial production, this compound is typically synthesized in large batches using automated peptide synthesizers, followed by purification and quality control processes to ensure consistency and efficacy .
Chemical Reactions Analysis
Z-FA-fluoromethyl ketone undergoes several types of chemical reactions, including:
Substitution reactions: The fluoromethyl ketone group can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: This compound can be hydrolyzed to yield its constituent amino acids and fluoromethyl ketone.
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Z-FA-fluoromethyl ketone has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of protease inhibition and enzyme kinetics.
Biology: Employed in cell biology research to investigate the role of cysteine proteases in various cellular processes.
Mechanism of Action
Z-FA-fluoromethyl ketone exerts its effects by irreversibly binding to the active site of cysteine proteases, thereby inhibiting their activity. The compound forms a covalent bond with the thiol group of the cysteine residue in the active site, leading to the inactivation of the enzyme. This inhibition prevents the protease from cleaving its substrates, thereby blocking downstream signaling pathways and cellular processes .
Comparison with Similar Compounds
Z-FA-fluoromethyl ketone is unique in its selective inhibition of effector caspases 2, 3, 6, and 7, while not affecting caspases 8 and 10 . Similar compounds include:
Z-VAD-Fmk: A broad-spectrum caspase inhibitor that inhibits both initiator and effector caspases.
Z-DEVD-Fmk: A selective inhibitor of caspase-3 and caspase-7.
Z-LEHD-Fmk: A selective inhibitor of caspase-9.
Compared to these compounds, this compound’s selective inhibition profile makes it a valuable tool for studying specific protease pathways and their roles in various biological processes .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXVEBPEZMSPHB-YJBOKZPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 | |
Record name | Z-FA-FMK | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Z-FA-FMK | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105637-38-5 | |
Record name | Z-FA-FMK | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105637385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MDL-201053 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q2Z3U96CG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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